molecular formula C9H11N5 B1176858 cocoa seed protein 21 kDa CAS No. 139247-51-1

cocoa seed protein 21 kDa

Número de catálogo: B1176858
Número CAS: 139247-51-1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cocoa seed protein 21 kDa, also known as this compound, is a useful research compound. Its molecular formula is C9H11N5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Characterization

The 21 kDa cocoa seed protein is primarily classified as an albumin, which is one of the most abundant proteins found in cocoa beans. Characterization studies have shown that this protein is involved in various biochemical processes within the plant and exhibits unique properties that make it suitable for various applications.

Key Characteristics

  • Molecular Weight : Approximately 21 kDa.
  • Source : Extracted from Theobroma cacao seeds.
  • Composition : Rich in essential amino acids, making it a valuable protein source.

Anti-Obesity Potential

Research has demonstrated that cocoa seed proteins can inhibit pancreatic lipase activity, which is crucial for fat digestion. A study indicated that cocoa protein hydrolysates significantly reduced fat absorption in high-fat diet models, suggesting potential applications in obesity management and metabolic health.

  • Mechanism : Inhibition of pancreatic lipase leads to increased lipid excretion and reduced triglyceride levels in serum.
  • Case Study : In an in vivo study with rats, administration of cocoa protein resulted in a notable decrease in body weight and fat accumulation compared to control groups .

Antioxidant Properties

Cocoa proteins exhibit strong antioxidant activities, which can help mitigate oxidative stress-related diseases. The presence of bioactive peptides derived from cocoa has been linked to improved health outcomes.

  • Health Benefits : Antioxidants play a vital role in preventing chronic diseases such as cardiovascular diseases and diabetes by neutralizing free radicals.
  • Research Findings : Studies have shown that cocoa peptides can reduce inflammation markers and improve overall metabolic profiles .

Food Industry

Cocoa seed proteins are increasingly being utilized in the food industry for their functional properties. They can enhance the nutritional profile of various food products while also contributing to flavor and texture.

Functional Properties

  • Emulsification : Cocoa proteins can stabilize emulsions, making them useful in sauces and dressings.
  • Foaming Agent : They can be used to create stable foams in confectionery products.

Flavor Development

The Maillard reaction between cocoa proteins and reducing sugars during processing can yield flavor precursors that enhance the sensory qualities of chocolate products. This application is particularly valuable in developing new chocolate flavors and improving existing formulations .

Summary of Research Findings

Application AreaKey FindingsReferences
Anti-ObesityInhibition of pancreatic lipase; reduced fat absorption
Antioxidant ActivityStrong antioxidant properties; reduction of oxidative stress markers
Food IndustryFunctional properties as emulsifiers and foaming agents; flavor enhancement

Propiedades

Número CAS

139247-51-1

Fórmula molecular

C9H11N5

Peso molecular

0

Sinónimos

cocoa seed protein 21 kDa

Origen del producto

United States

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